molecular formula C9H13N3O B2982109 4-(6-Methylpyrimidin-4-yl)morpholine CAS No. 98960-84-0

4-(6-Methylpyrimidin-4-yl)morpholine

Cat. No.: B2982109
CAS No.: 98960-84-0
M. Wt: 179.223
InChI Key: NGCMQAQWALQLTR-UHFFFAOYSA-N
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Description

4-(6-Methylpyrimidin-4-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both morpholine and pyrimidine moieties in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyrimidin-4-yl)morpholine typically involves nucleophilic substitution reactions. One common method starts with 2,4-dichloro-5-methylpyrimidine, which undergoes a regioselective nucleophilic substitution with morpholine. The reaction is usually carried out in the presence of a base such as sodium carbonate in a suitable solvent like dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the pyrimidine core.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Cyclization: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium carbonate, dioxane, elevated temperatures.

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution typically yields substituted pyrimidine derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-(6-Methylpyrimidin-4-yl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methylpyrimidin-4-yl)morpholine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The pyrimidine core can interact with nucleic acids or proteins, while the morpholine ring enhances its solubility and bioavailability. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methylpyrimidin-4-yl)morpholine is unique due to the specific combination of the morpholine ring and the methyl-substituted pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(6-methylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-8-6-9(11-7-10-8)12-2-4-13-5-3-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCMQAQWALQLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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